molecular formula C16H21N3O4 B2706195 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034600-59-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2706195
CAS No.: 2034600-59-2
M. Wt: 319.361
InChI Key: KYKHJAXIOBCAAB-UHFFFAOYSA-N
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Description

N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule featuring a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, linked via a methyl bridge to a 2-oxoimidazolidine carboxamide moiety. The hydroxyl and methoxy groups on the tetrahydronaphthalene ring may enhance solubility, while the imidazolidine carboxamide could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-12-4-5-13-11(9-12)3-2-6-16(13,22)10-18-15(21)19-8-7-17-14(19)20/h4-5,9,22H,2-3,6-8,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKHJAXIOBCAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)N3CCNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a tetrahydronaphthalene core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H21N3O4C_{14}H_{21}N_{3}O_{4}S, featuring a sulfonamide group and a hydroxyl group that may contribute to its biological activity. The presence of methoxy and hydroxyl groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolases (FAAH), which are involved in the degradation of endocannabinoids. By inhibiting these enzymes, the compound may elevate endocannabinoid levels, potentially influencing pain perception and inflammation pathways .
  • Cell Cycle Modulation : In various studies on cancer cell lines, compounds with similar structures have demonstrated the ability to induce cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways such as Wnt/β-Catenin and MAPK pathways .
  • Apoptosis Induction : Evidence suggests that this compound can trigger intrinsic apoptotic pathways in cancer cells. This is characterized by mitochondrial membrane depolarization and activation of caspases, leading to programmed cell death .

Cytotoxicity and Selectivity

A study evaluating the cytotoxic effects of related compounds showed significant selectivity towards cancer cell lines compared to normal cells. For instance:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)42.86.9
MCF-7 (Breast)Not significantly different from normal cells9.1
SiHa (Cervical)Highest resistance observed5.3
MCF-12F (Normal)296.3-

These results indicate that this compound may selectively target cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound interacts with pro-survival proteins such as Bcl-2 and mTOR. These interactions suggest potential pathways through which the compound can exert its anti-cancer effects by disrupting survival signals in tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound in preclinical models:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that related compounds induced significant apoptosis in TNBC cell lines through mitochondrial pathway activation .
  • Prostate Cancer : Similar compounds were found to inhibit proliferation in prostate cancer cell lines via cell cycle arrest mechanisms and apoptosis induction .

Scientific Research Applications

Neuroscience

One of the most promising applications of this compound lies in the field of neuroscience. Research indicates that it may inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. This suggests potential therapeutic effects in treating neurodegenerative diseases.

Medicinal Chemistry

The compound belongs to the class of hydrazide-hydrazone derivatives, which have been extensively studied for their biological activities. The presence of the imidazolidine structure enhances its potential as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Study 1: Alzheimer's Disease Research

In a study focusing on Alzheimer's disease, researchers explored the inhibitory effects of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide on amyloid beta oligomer formation. The results indicated that this compound significantly reduced the aggregation of amyloid beta peptides in vitro, offering insights into its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Drug Development

Another research initiative aimed at developing novel drugs based on imidazolidine derivatives highlighted the structural versatility of compounds like this compound. The study emphasized its role as a lead compound in synthesizing analogs with enhanced biological activity against various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Functional Groups Pharmacological Notes References
N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide Not provided - 1-Hydroxy-6-methoxy-tetrahydronaphthalene
- 2-Oxoimidazolidine carboxamide
- Methyl bridge
Hypothesized CNS activity due to tetrahydronaphthalene moiety; solubility enhanced by polar groups.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (a) C11H12O2 - Carboxylic acid
- Unsubstituted tetrahydronaphthalene
Likely used as a synthetic intermediate; limited bioactivity reported.
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (b) C14H18N2O - Carboxamide
- Aminoethyl side chain
Potential for protein binding via amine group; may exhibit neuroprotective effects.
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c) C11H11N - Carbonitrile
- Unsubstituted tetrahydronaphthalene
High lipophilicity; possible use in hydrophobic drug delivery systems.
4-(2-Methoxynaphthalen-1-yl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide C24H23N3O2S - Thioxo group
- Pyrimidine ring
- Methoxynaphthalene
Sulfur-containing analogs may target enzymes (e.g., kinases) via thiol interactions.

Key Structural and Functional Differences:

Tetrahydronaphthalene Substitutions :

  • The target compound uniquely combines hydroxyl and methoxy groups at positions 1 and 6 of the tetrahydronaphthalene ring, which may improve water solubility compared to unsubstituted analogs like (a) and (c) .
  • Compound (c) features a carbonitrile group, increasing lipophilicity but reducing hydrogen-bonding capacity.

Heterocyclic Moieties: The 2-oxoimidazolidine carboxamide in the target compound contrasts with the pyrimidine-thioxo system in the analog. The latter’s sulfur atom could enhance binding to metal-containing enzymes .

Pharmacological Implications: The hydroxyl and methoxy groups in the target compound may confer antioxidant or anti-inflammatory properties, common in polyphenolic tetrahydronaphthalene derivatives . The compound’s thioxo-pyrimidine core is structurally reminiscent of protease inhibitors, suggesting divergent therapeutic targets compared to the imidazolidine-based target .

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